2-(Thiomorpholinosulfonyl)ethanamine oxalate
Description
Properties
IUPAC Name |
oxalic acid;2-thiomorpholin-4-ylsulfonylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S2.C2H2O4/c7-1-6-12(9,10)8-2-4-11-5-3-8;3-1(4)2(5)6/h1-7H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWWANCQCNZCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)CCN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiomorpholinosulfonyl)ethanamine oxalate typically involves the reaction of thiomorpholine with ethanamine in the presence of a sulfonylating agent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Thiomorpholinosulfonyl)ethanamine oxalate undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiomorpholine derivatives with different oxidation states.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiomorpholine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Thiomorpholinosulfonyl)ethanamine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Thiomorpholinosulfonyl)ethanamine oxalate involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(Thiomorpholinosulfonyl)ethanamine oxalate can be contextualized by comparing it to related ethanamine derivatives. Key analogs include sulfonyl-substituted ethanamines, thiomorpholine-containing compounds, and psychoactive phenethylamines. Below is a detailed analysis:
Structural Analogues
2-(Piperazin-1-ylsulfonyl)ethanamine oxalate Structural Difference: Replaces thiomorpholine with piperazine, a six-membered ring containing two nitrogen atoms. Impact: Piperazine’s higher basicity compared to thiomorpholine may enhance solubility in acidic environments. Molecular Weight: 283 g/mol (oxalate salt) vs. 302 g/mol for the target compound .
2-(Thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethanamine hydrochloride Structural Difference: Features dual thiophene rings and a sulfonyl group. The hydrochloride salt offers higher stability under physiological conditions compared to oxalate .
4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide hydrochloride Structural Difference: Incorporates a chlorophenyl group and a thiomorpholine oxide ring. Impact: The chlorophenyl group enhances hydrophobic interactions, while the oxidized sulfur in thiomorpholine may reduce metabolic degradation .
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Hydrogen Bond Acceptors | Solubility (mg/mL) | Salt Form |
|---|---|---|---|---|---|
| This compound | 302 | 0.5 | 8 | >10 (aqueous) | Oxalate |
| 2-(Piperazin-1-ylsulfonyl)ethanamine oxalate | 283 | -0.2 | 9 | >20 (aqueous) | Oxalate |
| 25B-NBOMe | 394 | 3.8 | 5 | <1 | Free base |
| 2-(Thiophen-2-yl)-2-sulfonylethanamine HCl | 322.5 | 1.2 | 6 | ~5 | Hydrochloride |
- logP : The target compound’s lower logP (0.5) compared to 25B-NBOMe (3.8) reflects higher polarity due to the sulfonyl and oxalate groups, favoring aqueous solubility .
- Hydrogen Bonding: The thiomorpholinosulfonyl group provides two additional hydrogen-bond acceptors (sulfonyl oxygen atoms) compared to piperazine analogs, enhancing target binding specificity .
Pharmacological and Biochemical Interactions
- NBOMe Compounds (e.g., 25B-NBOMe) : These phenethylamines act as potent 5-HT2A receptor agonists, with high lipophilicity enabling blood-brain barrier penetration. In contrast, the target compound’s sulfonyl group limits CNS activity but may favor peripheral targets like enzymes or HSP90 .
- Indole-based Ethanamines (): Demonstrated antiplasmodial activity via hydrogen bonding with HSP90’s GLU527 and TYR604.
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